Domperidone is a peripheral dopamine receptor antagonist primarily used as an antiemetic and prokinetic agent. It effectively enhances gastrointestinal motility and alleviates symptoms of nausea and vomiting. Fumaric acid, on the other hand, is a naturally occurring organic acid that serves various functions in food and pharmaceutical industries, acting as an intermediate in the citric acid cycle. It finds applications in food additives and therapeutic drugs, including treatments for psoriasis and multiple sclerosis .
The synthesis of domperidone typically involves several steps:
For fumaric acid, industrial production involves the isomerization of maleic acid, which can be derived from maleic anhydride through heating in water. An alternative method utilizes n-butane with vanadyl pyrophosphate as a catalyst .
The molecular formula of domperidone is , with a molecular weight of approximately 405.90 g/mol. The structure features a benzimidazole core linked to a piperidine ring, which contributes to its pharmacological properties.
Fumaric acid has the molecular formula and a molecular weight of about 116.07 g/mol. Its structure consists of two carboxylic acid groups connected by a double bond .
Domperidone undergoes various chemical reactions:
Fumaric acid can undergo:
Domperidone acts primarily by blocking dopamine D2 receptors in the gastrointestinal tract, which enhances motility and accelerates gastric emptying. Additionally, it influences the chemoreceptor trigger zone in the brain, reducing nausea and vomiting . Fumaric acid contributes to cellular respiration through its role in the citric acid cycle, facilitating energy production .
Domperidone is widely utilized in medical research focusing on gastrointestinal motility disorders and dopaminergic mechanisms. Its antiemetic properties make it valuable for studying nausea-related conditions.
Fumaric acid finds applications not only as a food additive but also in medicinal chemistry for developing treatments for skin diseases like psoriasis and neurological conditions such as multiple sclerosis . Additionally, recent studies have explored its role in enhancing the solubility of pharmaceutical formulations involving domperidone salts .
Domperidone acts as a selective antagonist of dopamine D₂ and D₃ receptors, with a distinct preference for peripheral receptors over central nervous system (CNS) targets. This selectivity arises from domperidone’s limited ability to cross the blood-brain barrier due to its high molecular weight (426 g/mol) and polarity [1] [6]. In vitro studies confirm domperidone’s high binding affinity for human D₂ receptors (Kᵢ = 4.6 nM) and D₃ receptors (Kᵢ = 5.2 nM), which is comparable to central D₂ antagonists like haloperidol. However, unlike haloperidol, domperidone does not induce extrapyramidal side effects because it spares striatal D₂ receptors in the CNS [4] [7]. Genetic studies localize D₂ receptors to chromosome 11 and D₃ receptors to chromosome 3, with D₃ receptors showing higher expression in the chemoreceptor trigger zone (CTZ) outside the blood-brain barrier. This anatomical distribution allows domperidone to antagonize emetic signaling without affecting cognition or motor control [1] [4].
Table 1: Dopamine Receptor Binding Profile of Domperidone
Receptor Subtype | Chromosomal Location | Domperidone Kᵢ (nM) | Central/Peripheral Action |
---|---|---|---|
D₂ | 11q22-q23 | 4.6 | Peripheral antagonism |
D₃ | 3q13.3 | 5.2 | Peripheral antagonism |
D₁ | 5q31-q34 | >10,000 | No significant activity |
D₄ | 11p15.5 | >10,000 | No significant activity |
D₅ | 4p16.3 | >10,000 | No significant activity |
Domperidone enhances gastrointestinal motility through dual mechanisms: 1) Antiemetic Action: By blocking D₂ receptors in the CTZ, it inhibits nausea-inducing signals triggered by dopamine, toxins, or motion [6]. 2) Prokinetic Action: Antagonism of enteric D₂ receptors in the stomach and duodenum disinhibits acetylcholine release, accelerating gastric emptying and improving esophageal peristalsis [3]. Electrophysiological studies demonstrate that domperidone (1–10 μM) increases the amplitude and frequency of smooth muscle contractions in isolated human duodenal tissue by 45–62% compared to controls [6]. This aligns with in vivo pharmacokinetic data showing plasma concentrations of 18–40 ng/mL (42–94 nM) after a 20 mg oral dose, sufficient to saturate peripheral D₂/D₃ receptors [6]. Crucially, domperidone does not antagonize serotonin (5-HT₃) or muscarinic receptors, confirming its prokinetic effects are exclusively dopaminergic [7].
Domperidone is classified as a BCS Class II drug, characterized by low solubility (intrinsic solubility = 0.025 mg/mL in water at 25°C) and high permeability (log P = 3.7) [2] [4]. This combination creates bioavailability constraints, as dissolution becomes the rate-limiting step for absorption. Studies report absolute oral bioavailability of 13–17% for immediate-release tablets due to incomplete dissolution in the gastrointestinal tract [2] [6]. The crystalline structure of domperidone maleate further impedes dissolution, with lattice energy calculations revealing a high melting point (242.5°C) and low entropy of fusion (ΔSf < 20 J/mol·K), indicating strong crystal packing forces [2].
Domperidone exhibits pronounced pH-dependent solubility, with protonation of its imidazole nitrogen (pKa = 4.7) driving ionization. Solubility is highest in acidic environments (e.g., 3.8 mg/mL at pH 1.2), but plummets to 0.008 mg/mL at pH 6.8 due to deprotonation [3]. This variability causes erratic absorption in the small intestine, where pH exceeds 6.5. To address this, fumaric acid (pKa = 3.5/4.5) is incorporated into sustained-release formulations as a microenvironmental pH modulator. When co-compressed with domperidone, fumaric acid creates localized acidic regions (
Table 2: Impact of Fumaric Acid on Domperidone Solubility
pH Condition | Domperidone Solubility (mg/mL) | With 10% Fumaric Acid (mg/mL) | Enhancement Factor |
---|---|---|---|
1.2 (0.1N HCl) | 3.8 | 3.9 | 1.03× |
4.5 (Acetate) | 1.1 | 3.5 | 3.18× |
6.8 (Phosphate) | 0.008 | 1.2 | 150× |
Advanced formulation strategies further leverage fumaric acid’s properties:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7